methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core substituted with a methyl ester at position 3 and a thiophen-2-yl acetamido group at position 2. The thiophene moiety in the acetamido side chain introduces π-π stacking capabilities, while the methyl ester enhances lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[(2-thiophen-2-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-20-16(19)14-11-6-2-3-7-12(11)22-15(14)17-13(18)9-10-5-4-8-21-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWDQXDMKMDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features a thiophene ring and a tetrahydrobenzothiophene moiety, which are significant for its biological activity.
1. Anti-inflammatory Properties
Thiophene derivatives have been noted for their anti-inflammatory effects. This compound shows potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In a study assessing various thiophene compounds, the compound exhibited an IC50 value indicating significant inhibition of the 5-lipoxygenase enzyme (5-LOX), which is crucial in inflammatory processes .
2. Anticancer Activity
Research has indicated that thiophene-based compounds can induce apoptosis in cancer cells. For instance, related compounds were shown to effectively induce apoptosis in MCF-7 breast cancer cells with IC50 values around 23.2 µM after 48 hours of incubation . The mechanism involves cell cycle arrest at the G2/M phase and S phase, leading to genetic material degradation and apoptosis induction.
3. Analgesic Effects
The analgesic activity of similar compounds has been evaluated using the "hot plate" method in animal models. These studies suggest that derivatives of tetrahydrobenzothiophene exhibit analgesic effects that surpass traditional analgesics like metamizole . The specific mechanisms remain under investigation but may involve modulation of pain pathways through COX inhibition.
Case Study: Anti-inflammatory Activity
A study conducted on various thiophene derivatives demonstrated that this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The results indicated a dose-dependent reduction in inflammation markers when administered at specific concentrations .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | COX inhibition |
| Methyl 2-[...] | 23.2 | Induction of apoptosis |
| Compound B | 6.0 | LOX inhibition |
Case Study: Anticancer Activity
In another study focusing on breast cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed significant alterations in cell cycle distribution post-treatment .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that synthesized derivatives showed high inhibitory effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The mechanism of action appears to involve the modulation of various signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is suggested that the thiophene moiety contributes to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases . The ability to inhibit pro-inflammatory cytokines could position this compound as a therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Material Science
Polymer Synthesis
Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be utilized in the synthesis of conducting polymers. Its thiophene groups facilitate the formation of π-conjugated systems that are essential for electronic applications. These polymers can be applied in organic photovoltaics and organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.
Agricultural Chemistry
Pesticide Development
The compound's structural features suggest potential applications in developing novel pesticides or herbicides. Its ability to interact with biological systems could lead to the design of compounds that target specific pests while minimizing environmental impact. Research into its efficacy against various agricultural pests is ongoing .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be contextualized by comparing it to analogs with variations in the acetamido side chain, ester/amide groups, and core substituents. Below is a detailed analysis supported by experimental data and crystallographic findings.
Structural Analogs and Substituent Effects
The following table summarizes key derivatives and their properties:
Key Findings
Substituent Effects on Solubility and Reactivity: The thiophen-2-yl group in the target compound facilitates π-π stacking, which may enhance binding to aromatic biological targets, whereas the 2,6-dimethylphenoxy substituent () introduces steric bulk, reducing solubility . Carboxamide derivatives (e.g., and ) exhibit higher polarity and hydrogen-bonding capacity compared to ester analogs, improving aqueous solubility but reducing membrane permeability .
Crystallographic and Conformational Insights :
- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () adopts a planar conformation with a dihedral angle of 8.13° between the benzothiophene and phenyl rings. An intramolecular S(6) hydrogen-bonded motif stabilizes the structure , a feature common in related compounds (e.g., ).
- Disordered methylene groups in the cyclohexene ring of highlight conformational flexibility, which may influence packing efficiency and melting points .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as coupling 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thiophen-2-yl acetyl chloride (similar to and ) . Knoevenagel condensation () introduces electron-withdrawing groups (e.g., cyano), altering electronic properties and reactivity for tailored applications .
Pharmacological Potential: While specific bioactivity data for the target compound are unavailable, analogs like ethyl 2-(diethylamino)acetamido derivatives () demonstrate enhanced solubility, suggesting utility in drug delivery . Carboxamide derivatives () are prioritized for structure-activity relationship studies due to their hydrogen-bonding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
